Cas no 1564514-01-7 (Thiazole, 5-[2-(chloromethyl)pentyl]-)

Thiazole, 5-[2-(chloromethyl)pentyl]- is a specialized heterocyclic compound featuring a thiazole core substituted with a 2-(chloromethyl)pentyl group at the 5-position. This structure imparts reactivity at both the chloromethyl moiety and the thiazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The chloromethyl group enables further functionalization through nucleophilic substitution, while the thiazole ring contributes to its potential biological activity. Its well-defined molecular architecture ensures consistency in synthetic pathways, particularly in the development of agrochemicals, medicinal compounds, and functional materials. The compound’s stability and reactivity profile make it suitable for controlled modifications in complex chemical processes.
Thiazole, 5-[2-(chloromethyl)pentyl]- structure
1564514-01-7 structure
商品名:Thiazole, 5-[2-(chloromethyl)pentyl]-
CAS番号:1564514-01-7
MF:C9H14ClNS
メガワット:203.7321600914
CID:5283136

Thiazole, 5-[2-(chloromethyl)pentyl]- 化学的及び物理的性質

名前と識別子

    • Thiazole, 5-[2-(chloromethyl)pentyl]-
    • インチ: 1S/C9H14ClNS/c1-2-3-8(5-10)4-9-6-11-7-12-9/h6-8H,2-5H2,1H3
    • InChIKey: QSKFAHHSIKVRCK-UHFFFAOYSA-N
    • ほほえんだ: S1C(CC(CCl)CCC)=CN=C1

Thiazole, 5-[2-(chloromethyl)pentyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-676733-0.25g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
0.25g
$1012.0 2023-05-24
Enamine
EN300-676733-10.0g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
10g
$4729.0 2023-05-24
Enamine
EN300-676733-0.05g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
0.05g
$924.0 2023-05-24
Enamine
EN300-676733-0.1g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
0.1g
$968.0 2023-05-24
Enamine
EN300-676733-1.0g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
1g
$1100.0 2023-05-24
Enamine
EN300-676733-0.5g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
0.5g
$1056.0 2023-05-24
Enamine
EN300-676733-5.0g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
5g
$3189.0 2023-05-24
Enamine
EN300-676733-2.5g
5-[2-(chloromethyl)pentyl]-1,3-thiazole
1564514-01-7
2.5g
$2155.0 2023-05-24

Thiazole, 5-[2-(chloromethyl)pentyl]- 関連文献

Thiazole, 5-[2-(chloromethyl)pentyl]-に関する追加情報

Thiazole, 5-[2-(chloromethyl)pentyl]: A Comprehensive Overview

Thiazole, a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms, has been a subject of extensive research in the fields of organic chemistry, pharmacology, and materials science. Among its various derivatives, the compound Thiazole, 5-[2-(chloromethyl)pentyl] (CAS No. 1564514-01-7) has garnered significant attention due to its unique structural properties and potential applications. This article delves into the synthesis, characterization, and recent advancements in the utilization of this compound.

The structure of Thiazole, 5-[2-(chloromethyl)pentyl] is characterized by a thiazole ring substituted with a chloromethyl pentyl group at the 5-position. This substitution introduces a degree of flexibility and reactivity that makes it an attractive candidate for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antifungal agents. The presence of the chloromethyl group facilitates nucleophilic substitutions, enabling the formation of diverse derivatives with enhanced pharmacological profiles.

In terms of synthesis, researchers have employed a variety of methodologies to construct the Thiazole framework. One notable approach involves the cyclization of aminothiols under specific reaction conditions to form the heterocyclic core. The subsequent introduction of the chloromethyl pentyl group is typically achieved through alkylation reactions, ensuring high regioselectivity and yield. These methods have been optimized to meet the demands of large-scale production while maintaining product purity.

The application of Thiazole, 5-[2-(chloromethyl)pentyl] extends beyond pharmaceuticals. Recent findings suggest its potential in material science as a precursor for advanced polymers and coatings. The compound's ability to undergo polymerization under controlled conditions has led to its exploration as a building block for high-performance materials with tailored mechanical and thermal properties. Additionally, its role in catalytic processes has been investigated, with promising results in asymmetric catalysis and enantioselective synthesis.

The pharmacokinetic properties of Thiazole-based compounds have also been extensively studied. Research indicates that the substitution pattern significantly influences absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the pentyl chain in Thiazole, 5-[2-(chloromethyl)pentyl] enhances lipophilicity, potentially improving bioavailability. However, further studies are required to fully understand its pharmacokinetic behavior in vivo.

In conclusion, Thiazole, particularly its derivative Thiazole, 5-[2-(chloromethyl)pentyl], represents a versatile platform for chemical innovation. Its unique structure and reactivity continue to drive advancements across multiple disciplines. As research progresses, it is anticipated that this compound will find even broader applications in medicine and materials science.

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